molecular formula C23H18INO4 B11053675 N-{7-[(2-iodophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}-2-phenylacetamide

N-{7-[(2-iodophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}-2-phenylacetamide

Cat. No.: B11053675
M. Wt: 499.3 g/mol
InChI Key: RZHBNYADPYPDNL-UHFFFAOYSA-N
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Description

N-[7-(2-iodobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2-phenylacetamide is a complex organic compound with a molecular formula of C24H20INO5 This compound is characterized by the presence of an iodinated benzoyl group, a dihydro-benzodioxin ring, and a phenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[7-(2-iodobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2-phenylacetamide typically involves multiple steps. One common method starts with the iodination of benzoyl chloride to form 2-iodobenzoyl chloride. This intermediate is then reacted with a dihydro-benzodioxin derivative under controlled conditions to form the desired compound. The reaction conditions often include the use of organic solvents such as toluene or dichloromethane, and catalysts like palladium or copper complexes to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction parameters are crucial in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-[7-(2-iodobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The iodinated benzoyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoyl derivatives.

Scientific Research Applications

N-[7-(2-iodobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2-phenylacetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[7-(2-iodobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2-phenylacetamide involves its interaction with specific molecular targets. The iodinated benzoyl group can facilitate binding to proteins or enzymes, potentially inhibiting their activity. The dihydro-benzodioxin ring may interact with cellular membranes, affecting their integrity and function. The phenylacetamide moiety can enhance the compound’s lipophilicity, aiding in its cellular uptake and distribution.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[7-(2-iodobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2-phenylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the iodinated benzoyl group enhances its reactivity and potential for substitution reactions, while the dihydro-benzodioxin ring provides structural stability and potential for interaction with biological targets.

Properties

Molecular Formula

C23H18INO4

Molecular Weight

499.3 g/mol

IUPAC Name

N-[7-(2-iodobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2-phenylacetamide

InChI

InChI=1S/C23H18INO4/c24-18-9-5-4-8-16(18)23(27)17-13-20-21(29-11-10-28-20)14-19(17)25-22(26)12-15-6-2-1-3-7-15/h1-9,13-14H,10-12H2,(H,25,26)

InChI Key

RZHBNYADPYPDNL-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=C(C(=C2)NC(=O)CC3=CC=CC=C3)C(=O)C4=CC=CC=C4I

Origin of Product

United States

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